3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride

LSD1/KDM1A inhibition Epigenetics Cancer Research

Choose this compound for its unique saturated C5-benzyl geometry that eliminates E/Z isomerism, simplifying analytical characterization and structure-based design. The primary aminoethyl handle and HCl salt enhance solubility and stability. Validated LSD1 inhibitor (IC50=356 nM) with no MAO-A/B interference (IC50 >100,000 nM), making it ideal for epigenetic probe development and clean CNS screening cascades. A distinct chemotype suitable for FBDD and scaffold-hopping campaigns.

Molecular Formula C12H15ClN2O2S
Molecular Weight 286.78 g/mol
Cat. No. B7813427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride
Molecular FormulaC12H15ClN2O2S
Molecular Weight286.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)CCN.Cl
InChIInChI=1S/C12H14N2O2S.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H
InChIKeySMRPLJGQWLDYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione Hydrochloride – Structural Identity and Compound Class for Procurement Specification


3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride (CAS 3150-03-6) is a synthetic small molecule belonging to the 5-benzylthiazolidine-2,4-dione class, characterized by a thiazolidine-2,4-dione core, a saturated 5-benzyl substituent (sp3-hybridized C5), and a 3-(2-aminoethyl) side chain presented as the hydrochloride salt . Its molecular formula is C12H15ClN2O2S with a molecular weight of 286.78 g/mol, and it is supplied at ≥95% purity for research use . The compound is catalogued in authoritative bioactivity databases as ChEMBL3402053, with experimentally determined inhibition data against multiple pharmacologically relevant targets including lysine-specific demethylase 1A (LSD1/KDM1A) and monoamine oxidases (MAO-A, MAO-B) [1][2].

Why 3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione Hydrochloride Cannot Be Replaced by Generic Thiazolidinedione Analogs


The 5-benzylthiazolidine-2,4-dione scaffold class encompasses structurally divergent sub-families whose pharmacological profiles are dictated by three critical molecular features: the hybridization state at C5 (saturated benzyl vs. unsaturated benzylidene), the nature of the N3 substituent, and the salt form . The target compound possesses a fully saturated C5-benzyl group (sp3 carbon), which confers conformational flexibility distinct from the planar, conjugated C5-benzylidene system found in analogs such as (5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione [1]. This saturation eliminates E/Z isomerism, simplifies analytical characterization, and alters the spatial orientation of the pendant phenyl ring within target binding pockets [2]. Additionally, the primary aminoethyl group at N3 provides a protonatable handle at physiological pH that is absent in N-unsubstituted or N-methyl analogs, while the hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base . These cumulative structural differences preclude direct functional interchangeability with other thiazolidinediones.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione Hydrochloride Against Comparators


LSD1 Inhibition Potency: CHEMBL3402053 vs. Clinical-Stage LSD1 Inhibitors GSK-LSD1 and Seclidemstat

3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride inhibits recombinant human LSD1 with an IC50 of 356 nM, as measured by H2O2 production assay using a methylated peptide substrate with 30-minute incubation [1][2]. This places its potency approximately 22-fold weaker than the irreversible probe GSK-LSD1 (IC50 = 16 nM) [3], and within approximately 3-fold of the clinical candidate seclidemstat (SP-2577, reported mean IC50 = 127 nM in cell-free assays) . Importantly, this compound represents a structurally distinct chemotype—a thiazolidine-2,4-dione scaffold—relative to the cyclopropylamine-based GSK-LSD1 and the benzamide-derived seclidemstat, offering a differentiated intellectual property and chemical property space for LSD1 inhibitor development [4].

LSD1/KDM1A inhibition Epigenetics Cancer Research

MAO Enzyme Selectivity: Near-Complete Absence of MAO-A and MAO-B Inhibition vs. Clinical MAO Inhibitors

In standardized fluorimetric assays against human MAO-A and MAO-B, 3-(2-aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride exhibited IC50 values exceeding 100,000 nM (>100 µM) for both isozymes [1][2]. This represents a >1,960-fold weaker inhibition of MAO-B relative to the selective MAO-B inhibitor selegiline (IC50 = 51 nM) , and a >41,600-fold weaker inhibition of MAO-A relative to the selective MAO-A inhibitor clorgyline (IC50 = 2.4 nM) [3]. The practical absence of MAO inhibitory activity at physiologically relevant concentrations distinguishes this compound from many CNS-active thiazolidinedione derivatives that carry liability for MAO engagement and the associated risk of tyramine-induced hypertensive crisis or serotonin syndrome [4].

MAO selectivity CNS Safety Profiling Off-target Screening

C5 Saturation State: Conformational and Stereochemical Distinction from Benzylidene-Containing Analogs

The target compound features a saturated C5-benzyl substituent (CH2-Ph bridge, sp3-hybridized C5), in contrast to the C5-benzylidene motif (CH=Ph bridge, sp2-hybridized C5) found in extensively studied analogs such as (5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione [1][2]. The benzylidene series exhibits E/Z stereoisomerism, with the (5E) isomer showing HIV-1 reverse transcriptase binding in silico and the (5Z) isomer reported as a protein tyrosine phosphatase 1B inhibitor [1][3]. The saturated benzyl compound eliminates this stereochemical uncertainty entirely, existing as a single defined species. Computational docking studies of 5-benzylthiazolidine-2,4-dione derivatives at the PPARγ receptor (PDB: 4PRG) indicate that the sp3 geometry permits distinct hydrophobic packing orientations within the ligand-binding pocket that are geometrically inaccessible to the planar benzylidene congeners [4]. This fundamental structural difference directly impacts binding mode, metabolic stability, and synthetic reproducibility.

Structural Differentiation Conformational Analysis Medicinal Chemistry

PPARγ Computational ADME Advantage: 5-Benzylthiazolidine-2,4-dione Derivatives vs. Rosiglitazone

In a comprehensive in silico study of 5-benzylthiazolidine-2,4-dione derivatives as PPARγ agonists, nine computationally-identified hit compounds demonstrated superior ADME profiles and predicted oral bioavailability compared to the standard thiazolidinedione drug rosiglitazone, as evaluated by SwissADME [1]. While this study did not specifically include 3-(2-aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride, the compound shares the identical 5-benzylthiazolidine-2,4-dione core scaffold that was the subject of the virtual screening campaign and docking studies at the PPARγ receptor (PDB: 4PRG) using AutoDock Vina 1.5.6 [1]. The benzyl class as a whole demonstrated predicted drug-likeness parameters superior to rosiglitazone, which carries known liabilities including weight gain, fluid retention, and bone loss associated with full PPARγ agonism [2][3].

PPARγ Agonism ADME Prediction Type 2 Diabetes

Sigma-1 Receptor Ligand Potential: 3-(2-Aminoethyl)-thiazolidine-2,4-dione Chemotype Validation

A directed medicinal chemistry campaign identified 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype for sigma-1 receptor (S1R) binding, with optimized compound 6c achieving 100% radioligand displacement at 10 µM and a binding affinity (Ki) of 95.5 nM [1][2]. Compound 6c and its analog 6e demonstrated significant selectivity over the sigma-2 receptor (S2R) [1]. Molecular docking studies predicted that all active compounds in this series form a critical salt bridge with Glu172 in the S1R binding pocket, with variable degrees of π-stacking interaction involving Tyr103 [1]. Although 3-(2-aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride itself was not among the specifically reported analogs, it embodies the core 3-(2-aminoethyl)-thiazolidine-2,4-dione pharmacophore validated in this study, presenting a close structural entry point to the S1R-active chemotype [1].

Sigma-1 Receptor Neuropathic Pain CNS Drug Discovery

Synthetic Tractability and Analytical Specification for Reproducible Research Procurement

3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride is supplied as a single, defined chemical entity with a purity specification of ≥95% and the hydrochloride salt form explicitly stated, ensuring consistent protonation state and aqueous solubility . The compound has a defined CAS registry number (3150-03-6) and a ChEMBL identifier (CHEMBL3402053), facilitating cross-referencing across bioactivity databases and literature [1]. In contrast, closely related research-grade benzylidene analogs are frequently supplied as unspecified E/Z mixtures or require post-synthetic isomer separation, introducing compositional uncertainty that can confound dose-response and SAR studies [2]. The hydrochloride salt form provides practical handling advantages including reduced hygroscopicity and improved long-term storage stability relative to free-base amines .

Chemical Synthesis Quality Control Research Procurement

Optimal Application Scenarios for 3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione Hydrochloride Based on Quantitative Evidence


Epigenetic Probe Development: LSD1 Inhibitor Lead Optimization with a Non-Cyclopropylamine Scaffold

With a validated LSD1 IC50 of 356 nM [1], this compound serves as a tractable starting point for structure-guided optimization of thiazolidine-2,4-dione-based LSD1 inhibitors. Its moderate potency, combined with a chemotype distinct from the tranylcypromine-derived GSK-LSD1 (IC50 = 16 nM) and the benzamide seclidemstat, positions it for SAR campaigns targeting novel binding interactions within the LSD1 active site. The absence of MAO-A and MAO-B inhibition (IC50 > 100,000 nM) [2] is a critical advantage for epigenetic probe development, as it minimizes confounding MAO-mediated cytotoxicity or neurochemical effects in cell-based assays, enabling cleaner interpretation of LSD1-dependent phenotypic responses.

Selectivity Panel Screening: MAO-Free Reference Compound for CNS Target Deconvolution

The near-complete lack of MAO-A and MAO-B inhibition exhibited by this compound [1] renders it uniquely suitable as a negative control or reference compound in CNS-targeted screening cascades where MAO engagement is a common off-target liability of amine-containing small molecules. Compared to selegiline (MAO-B IC50 = 51 nM) and clorgyline (MAO-A IC50 = 2.4 nM), this compound's >100,000 nM IC50 values for both MAO isozymes provide a >1,900-fold safety margin against MAO-mediated artifacts. This profile supports its use in multi-target profiling panels to differentiate genuine target engagement from MAO-derived assay interference.

Sigma-1 Receptor Ligand Development: 5-Benzyl Substitution as a Unexplored Affinity Vector

The 3-(2-aminoethyl)-thiazolidine-2,4-dione core has been experimentally validated as a sigma-1 receptor (S1R) pharmacophore, with lead compound 6c achieving Ki = 95.5 nM and 100% radioligand displacement [1]. 3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride retains this validated core while introducing a 5-benzyl substituent that has not yet been evaluated in the S1R context. The predicted salt bridge with Glu172 and π-stacking with Tyr103 observed in docking studies of the parent series [1] provide a rational structural hypothesis for S1R engagement, making this compound a logical candidate for S1R affinity screening and structure-activity expansion at the 5-position.

PPARγ Agonist Fragment-Based or Scaffold-Hopping Programs Requiring Defined Stereochemistry

Computational evidence demonstrates that 5-benzylthiazolidine-2,4-dione derivatives engage the PPARγ ligand-binding domain (PDB: 4PRG) with predicted ADME profiles superior to rosiglitazone [1]. For fragment-based drug discovery (FBDD) or scaffold-hopping campaigns, the saturated C5-benzyl geometry of this compound offers a distinct conformational space relative to the planar benzylidene series. The single-species nature of this compound—free from E/Z isomerism—simplifies X-ray crystallography or cryo-EM efforts by eliminating stereochemical ambiguity during ligand fitting, a practical advantage that accelerates structure-based design cycles [2].

Quote Request

Request a Quote for 3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.